Physicochemical Profile: Predicted LogP and Hydrogen Bonding Differentiation vs. Non-Substituted Analog
Computational predictions indicate that the 5-methoxy and N-1 methyl substitutions confer a distinct LogP and hydrogen bonding profile compared to the unsubstituted 1-methylindolin-2-one (CAS: 61-70-1). This directly affects membrane permeability and solubility, key parameters for cellular activity [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.48 (predicted) |
| Comparator Or Baseline | 1-Methylindolin-2-one: ~1.1 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.38 |
| Conditions | Computational prediction (ChemSpace) |
Why This Matters
A higher LogP value suggests improved membrane permeability, which can be a critical differentiator in cell-based assays where intracellular target engagement is required.
- [1] ChemSpace. Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate entry with properties for CAS 7699-22-1. View Source
